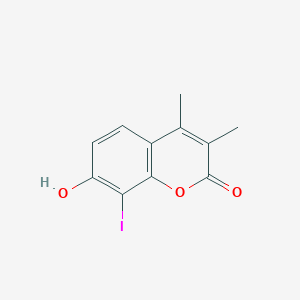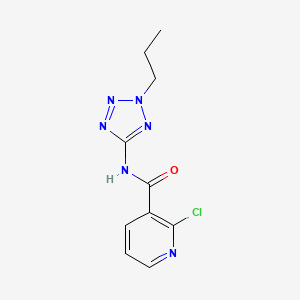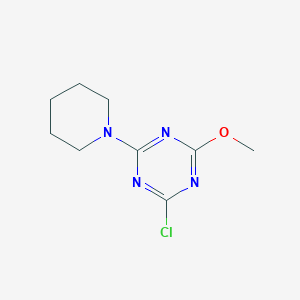![molecular formula C21H23F3N2O3 B11506458 N-(2,4-dimethoxybenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11506458.png)
N-(2,4-dimethoxybenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE is a complex organic compound that features both phenyl and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents tailored for specific coupling conditions . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives and phenyl-substituted amines, such as:
Uniqueness
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE is unique due to its combination of phenyl and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H23F3N2O3 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
N-[(2,4-dimethoxyphenyl)methyl]-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C21H23F3N2O3/c1-13-17(18-10-16(29-21(22,23)24)6-7-19(18)26-13)8-9-25-12-14-4-5-15(27-2)11-20(14)28-3/h4-7,10-11,25-26H,8-9,12H2,1-3H3 |
InChIキー |
UDGFCQDJYZHSJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-isopropylamino-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-](/img/structure/B11506386.png)
![1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol](/img/structure/B11506394.png)
![9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11506397.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11506407.png)

![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11506413.png)
![1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11506415.png)

![2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11506423.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11506430.png)


![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11506448.png)
![4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B11506454.png)
